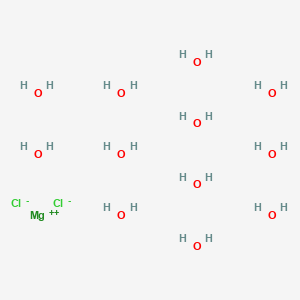
Magnesium chloride--water (1/2/12)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium chloride–water (1/2/12) is a hydrated form of magnesium chloride, represented by the chemical formula MgCl₂·12H₂O. This compound is a white or colorless crystalline solid that is highly soluble in water. Magnesium chloride is commonly found in seawater and brine and is known for its hygroscopic properties, meaning it can absorb moisture from the air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium chloride can be synthesized through several methods. One common laboratory method involves the reaction of magnesium hydroxide with hydrochloric acid: [ \text{Mg(OH)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrially, magnesium chloride is primarily extracted from brine or seawater. The process involves the evaporation of seawater to obtain magnesium chloride. Another method is the extraction from the mineral bischofite, which is done through solution mining .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Magnesium chloride can participate in redox reactions, such as the reduction of magnesium ions to magnesium metal.
Substitution Reactions: It can react with other halides to form different magnesium halides.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium hydroxide.
Water: Magnesium chloride is highly soluble in water, and its dissolution is an exothermic process.
Major Products Formed:
Magnesium Hydroxide: Formed when magnesium chloride reacts with water. [ \text{MgCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Mg(OH)}_2 + 2\text{HCl} ]
Wissenschaftliche Forschungsanwendungen
Magnesium chloride has a wide range of applications in scientific research:
Biology: Employed in the separation of serum high-density lipoprotein and as an anesthetic for cephalopods.
Medicine: Utilized as a source of magnesium ions, which are essential for various cellular activities.
Industry: Applied in de-icing roads, dust control, and soil stabilization.
Wirkmechanismus
Magnesium chloride exerts its effects primarily through the release of magnesium ions. These ions play a crucial role in various biochemical processes, including enzyme activation, muscle contraction, and nerve function. The compound acts as an osmotic agent, drawing water into the intestines when used as a laxative .
Vergleich Mit ähnlichen Verbindungen
Magnesium Sulfate (MgSO₄):
Magnesium Hydroxide (Mg(OH)₂): Commonly used as an antacid and laxative.
Magnesium Carbonate (MgCO₃): Used as a drying agent and in the production of magnesium oxide.
Uniqueness: Magnesium chloride is unique due to its high solubility in water and its ability to form multiple hydrates. This property makes it particularly useful in applications requiring rapid dissolution and moisture absorption .
Eigenschaften
CAS-Nummer |
61092-78-2 |
|---|---|
Molekularformel |
Cl2H24MgO12 |
Molekulargewicht |
311.39 g/mol |
IUPAC-Name |
magnesium;dichloride;dodecahydrate |
InChI |
InChI=1S/2ClH.Mg.12H2O/h2*1H;;12*1H2/q;;+2;;;;;;;;;;;;/p-2 |
InChI-Schlüssel |
ROBLTRZOPSBUTJ-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)












